molecular formula C16H18O2 B14168032 Benzene, 1,1'-(1,2-dimethoxyethylidene)bis- CAS No. 3461-40-3

Benzene, 1,1'-(1,2-dimethoxyethylidene)bis-

Cat. No.: B14168032
CAS No.: 3461-40-3
M. Wt: 242.31 g/mol
InChI Key: DZVRIIUGDPGKMO-UHFFFAOYSA-N
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Description

Benzene, 1,1’-(1,2-dimethoxyethylidene)bis- is an organic compound with the molecular formula C16H18O2 This compound is characterized by the presence of two benzene rings connected by a 1,2-dimethoxyethylidene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,1’-(1,2-dimethoxyethylidene)bis- typically involves the reaction of benzene derivatives with appropriate reagents under controlled conditions. One common method is the reaction of benzene with 1,2-dimethoxyethane in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzene, 1,1’-(1,2-dimethoxyethylidene)bis- may involve large-scale reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,1’-(1,2-dimethoxyethylidene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Benzene, 1,1’-(1,2-dimethoxyethylidene)bis- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzene, 1,1’-(1,2-dimethoxyethylidene)bis- involves its interaction with molecular targets and pathways within a system. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the context of its application, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis-: Similar structure but with a dimethyl bridge instead of a dimethoxyethylidene bridge.

    Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: Another derivative with different substituents on the benzene rings.

Uniqueness

Benzene, 1,1’-(1,2-dimethoxyethylidene)bis- is unique due to the presence of the dimethoxyethylidene bridge, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and applications that may not be achievable with other similar compounds.

Properties

CAS No.

3461-40-3

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

(1,2-dimethoxy-1-phenylethyl)benzene

InChI

InChI=1S/C16H18O2/c1-17-13-16(18-2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3

InChI Key

DZVRIIUGDPGKMO-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=CC=C1)(C2=CC=CC=C2)OC

Origin of Product

United States

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